[2-(difluoromethoxy)phenyl]methanethiol
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Overview
Description
[2-(difluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a benzyl group substituted with a difluoromethoxy group and a mercaptan (thiol) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethoxybenzyl mercaptan typically involves the reaction of benzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 2-difluoromethoxybenzyl mercaptan may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: [2-(difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers and other sulfur derivatives.
Scientific Research Applications
[2-(difluoromethoxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-difluoromethoxybenzyl mercaptan involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Benzyl mercaptan: Similar structure but lacks the difluoromethoxy group.
Methoxybenzyl mercaptan: Contains a methoxy group instead of a difluoromethoxy group.
Thiophenol: A simpler thiol compound with a phenyl group instead of a benzyl group.
Uniqueness: [2-(difluoromethoxy)phenyl]methanethiol is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions compared to other similar thiol compounds. This structural feature can enhance its stability and modify its chemical properties, making it a valuable compound for specific applications.
Properties
CAS No. |
440125-05-3 |
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Molecular Formula |
C8H8F2OS |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2 |
InChI Key |
WDQHNOPSSYGXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)OC(F)F |
Origin of Product |
United States |
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